1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol
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Overview
Description
1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is characterized by the presence of a hydroxy group attached to a cyclobutane ring and an azetidine ring
Preparation Methods
The synthesis of 1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol typically involves the reaction of cyclobutanone with azetidine-3-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol can be compared with similar compounds such as:
1-(1-Hydroxycyclopentanecarbonyl)azetidin-3-ol: Similar structure but with a cyclopentane ring instead of cyclobutane.
1-(1-Hydroxycyclohexanecarbonyl)azetidin-3-ol: Contains a cyclohexane ring.
1-(1-Hydroxycyclopropanecarbonyl)azetidin-3-ol: Features a cyclopropane ring. The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic properties.
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-(1-hydroxycyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-6-4-9(5-6)7(11)8(12)2-1-3-8/h6,10,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPIIRZYGSSTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N2CC(C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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